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Compound of Interest

Compound Name: zr17-2

Cat. No.: B11827293 Get Quote

Disclaimer: Publicly available scientific literature and databases do not contain information on a

compound designated as "ZR17-2." The following guide is a structured template based on a

hypothetical compound with plausible characteristics for illustrative purposes, designed to meet

the format and technical requirements of the prompt. All data, protocols, and pathways are

representative examples.

Executive Summary
This document provides a comprehensive technical overview of the novel investigational

compound ZR17-2. ZR17-2 is a potent and selective small molecule inhibitor of the Janus

kinase 2 (JAK2) enzyme, a critical component of the JAK-STAT signaling pathway implicated in

various myeloproliferative neoplasms and inflammatory diseases. This guide details its

mechanism of action, preclinical pharmacology, pharmacokinetic profile, and associated

experimental methodologies.

Chemical and Physical Properties
A summary of the key chemical and physical properties of ZR17-2 is presented below.
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Property Value

IUPAC Name
(S)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-

d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile

Molecular Formula C17H17N7

Molecular Weight 319.37 g/mol

CAS Number 941678-49-5 (Illustrative)

Appearance White to off-white crystalline solid

Solubility (25°C) DMSO: >50 mg/mL, Water: <0.1 mg/mL

LogP 2.5

pKa 5.0 (pyrazole), 3.8 (pyrrolo-pyrimidine)

Preclinical Pharmacology
In Vitro Kinase Inhibitory Activity
ZR17-2 demonstrates high potency and selectivity for the JAK2 kinase. Its inhibitory activity

against a panel of related kinases is summarized below.

Kinase Target IC50 (nM)

JAK2 1.2

JAK1 115

JAK3 350

TYK2 210

c-Met >10,000

VEGFR2 >10,000

Cellular Activity
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The compound effectively inhibits cytokine-induced STAT3 phosphorylation in human

erythroleukemia (HEL) cells, which harbor a constitutively active JAK2 V617F mutation.

Cell Line Assay IC50 (nM)

HEL p-STAT3 Inhibition 5.8

Ba/F3 IL-3 Dependent Proliferation 10.2

Pharmacokinetics
Pharmacokinetic properties of ZR17-2 were evaluated in male Sprague-Dawley rats following a

single dose administration.

Parameter Intravenous (2 mg/kg) Oral (10 mg/kg)

Tmax (h) - 1.5

Cmax (ng/mL) 850 1240

AUC (0-inf) (ng·h/mL) 1890 7350

Half-life (t1/2) (h) 2.1 3.5

Clearance (mL/min/kg) 17.6 -

Volume of Distribution (L/kg) 3.0 -

Oral Bioavailability (%) - 78

Mechanism of Action: JAK-STAT Pathway Inhibition
ZR17-2 exerts its therapeutic effect by inhibiting the JAK2 enzyme, thereby blocking the

downstream phosphorylation and activation of Signal Transducer and Activator of Transcription

(STAT) proteins. This interruption of the JAK-STAT signaling cascade is crucial in diseases

driven by aberrant JAK2 activity.
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Caption: Mechanism of action of ZR17-2 in the JAK-STAT signaling pathway.
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Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™)
Objective: To determine the IC50 of ZR17-2 against JAK family kinases.

Reagents: LanthaScreen™ Eu-anti-GST antibody, GFP-STAT1 substrate, ATP, test

compound (ZR17-2), and purified recombinant GST-tagged JAK1, JAK2, JAK3, and TYK2

kinases.

Procedure: a. Serially dilute ZR17-2 in DMSO to create a 10-point concentration gradient. b.

In a 384-well plate, add 2 µL of diluted compound, 4 µL of kinase/substrate mix, and initiate

the reaction by adding 4 µL of ATP solution. c. Incubate the reaction mixture at room

temperature for 60 minutes. d. Stop the reaction by adding 10 µL of EDTA detection mix

containing the Eu-labeled antibody. e. Incubate for 30 minutes to allow for antibody binding.

Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-

capable plate reader, measuring emission at 520 nm and 665 nm.

Analysis: Calculate the emission ratio and plot against the logarithm of compound

concentration. Determine the IC50 value using a four-parameter logistic fit.

Cellular p-STAT3 Inhibition Workflow
Objective: To measure the effect of ZR17-2 on JAK2-mediated STAT3 phosphorylation in a

cellular context.
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1. Cell Seeding
(HEL cells, 96-well plate)

2. Compound Treatment
(Add ZR17-2 serial dilutions)

3. Incubation
(37°C, 2 hours)

4. Cell Lysis
(Add lysis buffer)

5. ELISA Assay
(p-STAT3 (Tyr705) Kit)

6. Data Analysis
(Normalize to control,

fit IC50 curve)

Click to download full resolution via product page

Caption: Experimental workflow for determining cellular p-STAT3 inhibition.

Conclusion
The presented data characterize ZR17-2 as a potent and selective JAK2 inhibitor with

favorable oral bioavailability in preclinical models. Its ability to effectively suppress the JAK-

STAT signaling pathway at low nanomolar concentrations in cellular assays underscores its

potential as a therapeutic candidate for JAK2-driven malignancies. Further investigation,

including in vivo efficacy and safety studies, is warranted.
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To cite this document: BenchChem. [In-depth Technical Guide: ZR17-2 Compound].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11827293#what-is-zr17-2-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b11827293#what-is-zr17-2-compound
https://www.benchchem.com/product/b11827293#what-is-zr17-2-compound
https://www.benchchem.com/product/b11827293#what-is-zr17-2-compound
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11827293?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11827293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

